Acrylophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

1-phenylprop-2-en-1-one properties and characteristics

Core Chemical Identity and Properties

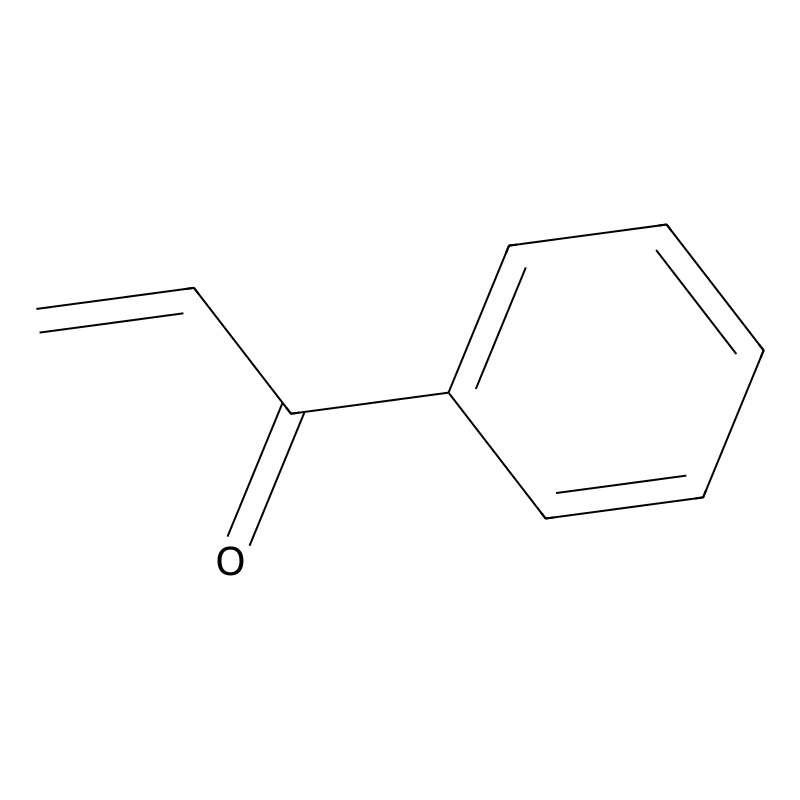

1-Phenylprop-2-en-1-one, commonly known as Acrylophenone, is a simple chalcone derivative characterized by an α,β-unsaturated ketone system [1]. Its fundamental structure underpins its chemical reactivity and biological activity.

The table below summarizes its key physicochemical data:

| Property | Value / Description | Source |

|---|---|---|

| CAS Registry Number | 768-03-6 | [2] |

| Molecular Formula | C₉H₈O | [3] [2] |

| Molecular Weight | 132.16 g/mol | [3] [2] |

| Physical State | Clear, colorless to pale yellow oil | [4] [2] |

| Density | 0.996 g/mL | [5] [4] |

| Boiling Point | 202.6 ± 13.0 °C (at 760 mmHg) | [3] [4] |

| Flash Point | 73.7 ± 14.8 °C | [3] |

| Log P (Octanol/Water) | 1.88 | [5] [3] |

| Refractive Index | 1.525 | [3] |

| Solubility | Slightly soluble in chloroform, ethyl acetate | [4] [2] |

Safety and Handling Guidelines

Proper handling is crucial due to the compound's reactivity and toxicity. Key safety information includes:

- Hazard Statements: Poses risks if swallowed, causes skin and eye irritation, and may cause respiratory irritation (H302, H315, H319, H335) [2].

- Safe Handling: Must be used in a chemical fume hood. Personal protective equipment (PPE) including lab coats, chemical-resistant gloves, and safety goggles is mandatory [3].

- Storage: Store in tightly closed vessels under an inert atmosphere at -20°C to ensure stability [3] [2].

- Toxicity Data: An intraperitoneal LD₅₀ of 26 mg/kg in mice indicates high acute toxicity [3]. It has been reported as a questionable carcinogen with experimental tumorigenic data [3] [2].

Applications in Drug Discovery & Experimental Protocols

The α,β-unsaturated carbonyl system serves as a Michael acceptor, enabling covalent bonding with nucleophiles like cysteine thiols in biological peptides and proteins [1]. This electrophilic property is key to its bioactivity and role in medicinal chemistry.

Tubulin Polymerization Inhibition & Anticancer Activity

Pyrazole–chalcone conjugates based on the 1-phenylprop-2-en-1-one scaffold were designed, synthesized, and evaluated as tubulin polymerization inhibitors [6].

- Synthetic Protocol:

- Intermediate 4: 3-(4-(Benzyloxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde was synthesized via Vilsmeier-Haack reaction (using POCl₃ and DMF) from a precursor pyrazole [6].

- Final Conjugates (5a–r): Intermediate 4 underwent Claisen–Schmidt condensation with various substituted acetophenones to yield the final (E)-configured chalcone conjugates [6].

- Characterization: All compounds were characterized by FT-IR, ¹H NMR, ¹³C NMR, and ESI-MS. The trans-configuration of the α,β-unsaturated ketone was confirmed by a coupling constant (J) of ~15.6 Hz between the vinylic protons [6].

- Biological Evaluation:

- Cytotoxicity Assay (MTT Assay): Compounds were evaluated for in vitro cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines, as well as a normal cell line (HEK-293T [6]).

- Lead Compound (5o): Exhibited excellent cytotoxicity with IC₅₀ values of 2.13 µM (MCF-7), 4.34 µM (SiHa), and 4.46 µM (PC-3) and did not show significant toxicity to HEK cells [6].

- Molecular Docking: Studies confirmed that these conjugates bind to the colchicine-binding site of tubulin (PDB: 3E22), inhibiting polymerization [6].

Activation of the Keap1/Nrf2-ARE Pathway

Chalcones can activate the Keap1/Nrf2-ARE pathway, a key pharmacological target for chronic diseases like cancer and neurodegenerative disorders [1]. The mechanism involves the α,β-unsaturated carbonyl group forming a covalent bond with cysteine thiols on the Keap1 protein.

Diagram of the Keap1/Nrf2-ARE pathway activation by chalcones. The electrophilic chalcone modifies Keap1, leading to Nrf2-driven gene expression.

Key Characteristics Summary

- Chemical Core: Serves as a fundamental building block for complex chalcone derivatives in medicinal chemistry [6] [1].

- Mechanism of Action: Primarily functions as an electrophile, enabling covalent modification of biological targets via Michael addition [1].

- Multifaceted Bioactivity: Demonstrating potential in anticancer research through tubulin inhibition and in cytoprotection through Nrf2 pathway activation [6] [1].

- Handling Criticality: Requires stringent safety protocols due to high reactivity, toxicity, and temperature sensitivity [3] [4].

References

- 1. The Keap1/Nrf2-ARE Pathway as a Pharmacological ... [mdpi.com]

- 2. 1-Phenyl-2-propen-1-one | 768-03-6 [chemicalbook.com]

- 3. This compound | CAS#:768-03-6 | Chemsrc [chemsrc.com]

- 4. -Phenyl- 1 -propen- 2 - 1 - Safety Data Sheet one [chemicalbook.com]

- 5. 1-phenylprop-2-en-1-one [stenutz.eu]

- 6. Design, Synthesis, Molecular Docking, and Biological ... [pmc.ncbi.nlm.nih.gov]

acetophenone formaldehyde amine hydrochloride synthesis acrylophenone

The Synthesis of Acrylophenone

The synthesis of this compound is achieved via a Mannich reaction, which involves the reaction of acetophenone, formaldehyde, and an amine hydrochloride to form a Mannich base intermediate. This intermediate can then undergo dehydrohalogenation or be used directly, as its chemical structure permits in situ formation of the α,β-unsaturated ketone moiety—the core structure of this compound [1] [2] [3].

The logical workflow and chemical relationship between the starting materials, the intermediate, and the final product are illustrated below.

Synthesis workflow for this compound via a Mannich base intermediate.

Detailed Experimental Protocols

You can execute the core Mannich reaction synthesis using either conventional heating or microwave irradiation. The following tables detail the reagents and specific conditions for each method.

Table 1: Reagents for Conventional Synthesis [2]

| Reagent | Role in Reaction | Typical Quantity (mmol) |

|---|---|---|

| Acetophenone (or derivative) | Substrate with active hydrogen | 10-17 mmol |

| Paraformaldehyde | Source of formaldehyde | 20-34 mmol |

| Dimethylamine hydrochloride | Amine component | 10-17 mmol |

| Acetic Acid | Reaction solvent & catalyst | 25-43 mL |

Table 2: Synthesis Method Comparison [2]

| Compound (Ar Group) | Conventional Method | Microwave Method | | :--- | :--- | :--- | | | Time (hours) | Yield (%) | Conditions (Power, Time) | Yield (%) | | C₆H₅- | 24 | 62 | 70W, 60 min | 24 | | 4-ClC₆H₄- | 24 | 25 | 70W, 10 min | 33 | | 4-FC₆H₄- | 24 | 66 | 70W, 40 min | 32 | | 4-BrC₆H₄- | 24 | 30 | 70W, 70 min | 21 |

Conventional Heating Method [2]

- Reaction Setup: In a three-neck flask equipped with a reflux condenser and a dropping funnel, add the anhydrous acetophenone derivative and anhydrous aluminum trichloride. Fit the condenser with a calcium chloride drying tube and an HCl gas absorption apparatus.

- Mannich Reaction: Add a few drops of acetic anhydride to initiate the reaction. Then, while shaking the flask, slowly add the remaining paraformaldehyde and dimethylamine hydrochloride, controlling the drip rate to prevent an overly vigorous reaction.

- Heating and Completion: After the addition, heat the mixture under reflux in a water bath until no more HCl gas is evolved (approximately 30 minutes).

- Work-up: Cool the reaction to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid under constant stirring. Separate the organic layer.

- Purification: Extract with benzene, wash the combined organic layers with 5% sodium hydroxide solution and water, then dry over anhydrous magnesium sulfate. Filter and evaporate the solvent. The final product can be purified via distillation under reduced pressure.

Microwave Irradiation Method [2]

- Reaction Mixture: Combine the acetophenone derivative, paraformaldehyde, and dimethylamine hydrochloride in a microwave-safe vessel.

- Irradiation: Subject the mixture to microwave irradiation at a low power (e.g., 70W) for a specific time (see Table 2). The reaction time is significantly reduced compared to conventional heating.

- Crystallization: After irradiation, crystallize the crude product using an appropriate solvent system such as a mixture of methanol and diethyl ether.

Quantitative Data and Properties

Table 3: Physicochemical Properties of Key Compounds

| Property | Acetophenone [4] | This compound [1] |

|---|---|---|

| CAS Number | 98-86-2 | N/A |

| Molecular Formula | C₈H₈O | C₉H₈O |

| Molecular Weight | 120.15 g/mol | 132.16 g/mol |

| Boiling Point | 202 °C (lit.) | 115 °C at 18 Torr |

| Melting Point | 19-20 °C (lit.) | N/A |

| Density | 1.03 g/mL at 25 °C | 0.996 g/cm³ |

Relevance to Drug Development

This compound and its precursor Mannich bases are of significant interest in medicinal chemistry due to their α,β-unsaturated ketone moiety [2]. This functional group is a classic cysteine-targeting warhead found in covalent enzyme inhibitors [5].

- Mechanism of Action: The β-carbon of the α,β-unsaturated system is electrophilic and can undergo Michael addition with nucleophilic thiol groups in cysteine residues present in the active site of target enzymes. This covalent modification leads to enzyme inhibition [5] [2].

- Demonstrated Bioactivity: As highlighted in the search results, Mannich bases with this compound structures have shown potent antifungal activity, in some cases 2 to 16 times more potent than the reference drug amphotericin B against certain fungal species [2]. This validates their potential as starting points for developing new therapeutic agents.

Key Insights for Research

- Method Selection: While microwave irradiation drastically reduces reaction time (from hours to minutes), the conventional heating method generally provides higher yields [2]. The choice depends on the priorities of speed versus maximum product recovery.

- Electronic Effects: The nature of the substituent on the phenyl ring of the acetophenone starting material significantly impacts the reaction yield, as evidenced by the varying yields for different substituents in Table 2. This should be considered during substrate selection [2].

- Versatile Intermediate: The synthesized this compound is not only valuable for drug discovery but also serves as a monomer for producing polymers like poly(phenylvinyl ketone) via radical or anionic mechanisms [1] [3].

References

organic synthesis building block acrylophenone

Acrylophenone: Core Properties and Synthesis

This compound (1-phenylprop-2-en-1-one) is a simple α,β-unsaturated ketone. Its core structure, which combines a reactive carbonyl and an alkene group, makes it a valuable scaffold for constructing more complex molecules [1].

The table below summarizes its fundamental properties:

| Property | Description / Value |

|---|---|

| Chemical Name | 1-Phenylprop-2-en-1-one [1] |

| Molecular Formula | C₉H₈O [1] |

| Molar Mass | 132.162 g·mol⁻¹ [1] |

| Physical Description | Chemical compound [1] |

| Boiling Point | 115 °C at 18 Torr [1] |

| Density | 0.996 g/cm³ [1] |

| Key Feature | α,β-unsaturated ketone structure [1] |

A classical and efficient method for preparing this compound is the Mannich reaction, starting from its saturated analog, acetophenone [1].

Synthesis of this compound via Mannich Reaction

Key Synthetic Methodologies and Applications

The utility of this compound in drug discovery is demonstrated by its role as a precursor to various bioactive molecules and its use in creating diverse chemical libraries.

Functionalization via the Mannich Reaction

This compound can be further functionalized using the Mannich reaction to produce derivatives with potential biological activity. This one-pot condensation introduces an aminomethyl group at the alpha position of the carbonyl [2].

An example is the synthesis of 1-aryl-2-(N-methylpiperazinomethyl)-2-propen-1-one dihydrochlorides. These Mannich bases have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines, with one derivative (TA2, featuring a methyl substituent on the phenyl ring) identified as a promising lead compound [2].

Building Block in Diversity-Oriented Synthesis (DOS)

A modern application of this compound-related chemistry is in Diversity-Oriented Synthesis (DOS), a strategy to efficiently generate large, structurally diverse libraries of compounds from a common precursor [3].

Researchers have used easily accessible amino dimethoxyacetophenones as starting points for DOS to create libraries of natural product analogs. This approach allows for the rapid synthesis of diverse structures like flavones, coumarins, azocanes, chalcones, and aurones—scaffolds frequently investigated as lead compounds in drug discovery [3].

Aminoacetophenone as a precursor to diverse scaffolds

Photochemical and Cyclization Reactions

This compound derivatives are also valuable in studying and utilizing photochemical behaviors. For instance, 3-azido-acrylophenones serve as precursors to heterocyclic compounds like oxazoles through UV-induced reactions, which are valuable motifs in medicinal chemistry [4].

The proposed mechanism involves the azide group undergoing photolysis, leading to an azirine intermediate, which then forms a nitrile ylide and finally ring-expands to the oxazole product [4].

Applications in Drug Discovery and Beyond

The scaffolds accessible from this compound and its related building blocks have significant relevance in therapeutic development:

- Anticancer Agents: Derivatives such as aminoflavones (e.g., Alvocidib) have entered clinical trials as antitumor drug candidates, for example, for acute myeloid leukemia [3].

- Antioxidant and Anti-inflammatory Leads: Naturally occurring flavones and their synthetic analogs are studied for their antioxidant effects and have been investigated against inflammatory conditions, including the inflammatory storm associated with SARS-CoV-2 [3].

- Material Science: Beyond pharmaceuticals, poly(this compound) derivatives have been studied as simple polymeric analogs of lignin to understand and mitigate photo-degradation processes, such as the yellowing of paper [5].

Experimental Protocol: Representative Synthesis

The following is a generalized procedure based on the Mannich reaction for synthesizing an N-methylpiperazine-functionalized this compound derivative [2].

- Reaction: A mixture of this compound, N-methylpiperazine, and formaldehyde (typically as formalin or paraformaldehyde) is stirred in a suitable solvent (often ethanol or methanol). The reaction may be heated, or an acid catalyst might be used to facilitate the process.

- Work-up: The reaction mixture is concentrated, and the product is often precipitated or crystallized as its dihydrochloride salt by adding concentrated hydrochloric acid to the residue dissolved in an organic solvent like acetone or ethanol.

- Purification: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain the pure Mannich base dihydrochloride.

- Characterization: The structure of the final compound is confirmed using analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) [2].

References

- 1. This compound [en.wikipedia.org]

- 2. of some acrylophenones with N-methylpiperazine and... Synthesis [pubmed.ncbi.nlm.nih.gov]

- 3. Diversity-Oriented Synthesis: Amino Acetophenones as ... [pmc.ncbi.nlm.nih.gov]

- 4. a matrix isolation infrared spectroscopy study [sciencedirect.com]

- 5. Retardation of the anaerobic photo-degradation of poly(4 [sciencedirect.com]

aryl vinyl ketone chemistry overview

A Modern Synthetic Approach

A 2023 study describes an efficient, metal-free synthesis of substituted aryl vinyl ketones from readily available β-amino-carbonyl compounds (Mannich bases) [1] [2].

- Key Advantages: This method uses low-cost reagents like ethyl chloroformate and DIPEA, avoiding expensive metal catalysts and methyl iodide [1] [2].

- General Workflow: The synthesis proceeds through a Mannich base hydrochloride intermediate, which is subsequently converted to the final aryl vinyl ketone [1] [2].

Synthetic route to aryl vinyl ketones from aryl methyl ketones.

Detailed Experimental Protocol

Synthesis of Aryl Vinyl Ketones from Mannich Salts [1] [2]

- Reaction Setup: Charge a round-bottom flask with the Mannich base hydrochloride (1.0 equiv) and 1,2-dichloroethane (DCE).

- Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 equiv) and ethyl chloroformate (1.2 equiv).

- Reaction Execution: Heat the mixture to reflux with stirring. Monitor reaction completion by TLC.

- Work-up Procedure: After cooling, quench the reaction with water. Extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

- Purification: Concentrate the organic layer under reduced pressure and purify the crude residue by column chromatography on silica gel.

Applications in Synthesis

Aryl vinyl ketones are valuable intermediates for constructing complex molecules. The table below summarizes key transformations.

| Application | Reaction Type | Product | Key Conditions | Reference |

|---|---|---|---|---|

| Natural Product Synthesis | Claisen Rearrangement/Dehydration | Mimosifoliol (neoflavonoid) | Ethyl chloroformate, DIPEA, DCE | [1] [2] |

| Heterocycle Formation | Cyclocondensation | Substituted Quinolines | Reaction with amines in DMF | [1] [2] |

| Cyclization | Nazarov Reaction | Indanones | Aryl boric acid/Fe(OTf)₃ catalyst | [3] |

Synthesis of Mimosifoliol The synthetic route to the natural product mimosifoliol showcases the utility of vinyl ketones in complex molecule construction [1] [2].

Key steps in the total synthesis of the natural product Mimosifoliol.

Analytical and Computational Insights

Spectroscopic Data for Aryl Vinyl Ketones [1] [2]

| Spectroscopic Method | Key Characteristic Signals |

|---|---|

| IR (KBr) | C=O stretch: ~1660-1700 cm⁻¹; C=C (vinyl): ~1615 cm⁻¹; O-H (if present): ~3340-3460 cm⁻¹ (broad) |

| ¹H NMR (CDCl₃/DMSO-d₆) | Aromatic protons: δ 6.43-8.36 ppm; Vinyl protons: appear as characteristic multiplets |

| ¹³C NMR (CDCl₃/DMSO-d₆) | Carbonyl Carbon: δ 189-196 ppm (simple aryl); δ 177-182 ppm (heteroaryl); Vinyl Carbons: δ 129-137 ppm |

Computational Reactivity Analysis of Mimosifoliol [1] [2]

- Frontier Molecular Orbitals (FMO): The HOMO-LUMO band gap was calculated to be 5.29 eV (HOMO = -5.74 eV, LUMO = -0.45 eV), indicating high stability and chemical reactivity [1] [2].

- Global Reactivity Descriptors:

- Chemical Potential (μ): -3.19 eV

- Global Hardness (η): 5.11 eV

- Electrophilicity (ω): 0.99 eV [2]

- Molecular Electrostatic Potential (MEP): This analysis identifies sites for nucleophilic (negative, red) and electrophilic (positive, blue) attacks, guiding derivatization strategies [2].

Biological Relevance and Drug Development

Aryl vinyl ketones show promise in early-stage drug discovery.

- Enzyme Inhibition: Molecular docking studies suggest that mimosifoliol can effectively inhibit the aspulvinone dimethylallyltransferase enzyme, highlighting a potential therapeutic pathway [1] [2].

- Michael Acceptor Activity: The vinyl ketone moiety is a classic Michael acceptor. This electrophilic property allows it to interact with biological nucleophiles (e.g., cysteine thiols in enzyme active sites), which is a common mechanism in drug action but also requires consideration for potential off-target effects [1].

References

Comprehensive Application Notes and Protocols for Acrylophenone Polymerization

Introduction to Acrylophenone and Its Polymerization

This compound (1-phenylprop-2-en-1-one) is an organic compound with the molecular formula C₉H₈O that serves as a versatile monomer for synthesizing poly(phenylvinyl ketone) and various copolymers [1]. This α,β-unsaturated ketone possesses a reactive vinyl group conjugated with a carbonyl functionality, enabling polymerization through multiple mechanisms including free radical and anionic pathways [1] [2]. The resulting polymers exhibit unique photodegradability and potential for functional materials, making them valuable for pharmaceutical applications such as drug delivery systems, nanoporous materials, and stimuli-responsive carriers [2].

The polymerization behavior of this compound is influenced by its molecular structure, where the phenyl group and carbonyl functionality create an electron-deficient double bond that responds differently to various initiation methods [2]. These polymers can undergo main-chain scission upon UV irradiation, enabling the design of degradable systems with precise control over release profiles [2]. This document provides detailed protocols and analytical data for both radical and anionic polymerization of this compound, specifically tailored for pharmaceutical researchers and polymer scientists.

Polymerization Mechanisms

Radical Polymerization Mechanism

Free radical polymerization represents the most straightforward method for polymerizing this compound, proceeding through classical chain-reaction steps [3]. The mechanism begins with initiator decomposition to generate free radicals, followed by chain propagation through addition to the vinyl group of monomers, and concludes with chain termination via radical coupling or disproportionation [3].

Chain Initiation: The process commences with thermal decomposition of radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. AIBN is particularly effective for this compound polymerization, decomposing at elevated temperatures (60-80°C) to yield cyanopropyl radicals that initiate the polymerization [2]:

- AIBN Decomposition: NC-(CH₃)₂C-N=N-C(CH₃)₂-CN → 2 NC-(CH₃)₂C• + N₂

- Radical Addition: NC-(CH₃)₂C• + CH₂=CH-C(=O)-C₆H₅ → NC-(CH₃)₂C-CH₂-CH•-C(=O)-C₆H₅

Chain Propagation: The initiated radical repeatedly adds to this compound monomers through the vinyl group, forming the growing polymer backbone [3]:

- Pₙ• + CH₂=CH-C(=O)-C₆H₅ → Pₙ-CH₂-CH•-C(=O)-C₆H₅

Chain Termination: The propagating chains terminate primarily through bimolecular reactions [3]:

- Combination: Pₙ• + •Pₘ → Pₙ-Pₘ

- Disproportionation: Pₙ-CH₂-CH•-C(=O)-C₆H₅ + •CH-CH₂-Pₘ → Pₙ-CH=CH-C(=O)-C₆H₅ + CH₂=CH-Pₘ

Table 1: Comparison of Radical Initiators for this compound Polymerization

| Initiator | Decomposition Temperature (°C) | Concentration (mol% relative to monomer) | Solvent Compatibility | Polymer Characteristics |

|---|---|---|---|---|

| AIBN | 60-80 | 0.5-2.0 | Hydrocarbons, DMSO, dioxane | Moderate MW, Đ ~1.5-2.5 |

| Benzoyl Peroxide | 70-90 | 0.5-2.0 | Hydrocarbons, chlorinated solvents | Higher MW, broader Đ |

| Potassium Persulfate | 50-70 (aqueous) | 0.5-2.0 | Aqueous buffers only | Lower MW, water-soluble copolymers |

| UV Radiation | Ambient (UV activation) | Photoinitiator required | Various organic solvents | Controlled branching, colored polymers |

Radical polymerization typically produces polymers with molecular weights ranging from 2,000 to 40,000 g/mol with dispersity (Đ) between 1.5 and 2.5, indicating moderate control over molecular weight distribution [2]. This method can be performed in bulk, hydrocarbon solutions, or using gamma radiation initiation, providing flexibility in polymer characteristics [2].

Anionic Polymerization Mechanism

Anionic polymerization of this compound proceeds through a living chain-growth mechanism when conducted under rigorously anhydrous and oxygen-free conditions [1] [3]. This pathway offers superior control over molecular weight, architecture, and chain-end functionality compared to radical methods [3] [4].

Chain Initiation: Anionic initiators such as alkyllithium compounds (n-BuLi) or Grignard reagents attack the electron-deficient vinyl group of this compound [3]:

- R-Li + CH₂=CH-C(=O)-C₆H₅ → R-CH₂-CH⁻-C(=O)-C₆H₅ Li⁺

Chain Propagation: The carbanion chain end repeatedly adds to monomer molecules in a controlled manner [3]:

- Pₙ-CH₂-CH⁻-C(=O)-C₆H₅ Li⁺ + CH₂=CH-C(=O)-C₆H₅ → Pₙ-CH₂-CH-CH₂-CH⁻-C(=O)-C₆H₅ Li⁺

Chain Termination: Unlike radical polymerization, anionic chains do not spontaneously terminate but remain active until quenched [3]:

- Pₙ-CH₂-CH⁻-C(=O)-C₆H₅ Li⁺ + H₂O → Pₙ-CH₂-CH₂-C(=O)-C₆H₅ + LiOH

The living nature of anionic polymerization enables the synthesis of well-defined block copolymers and functionalized polymers with narrow molecular weight distributions (Đ < 1.2) when proper anhydrous conditions are maintained [3] [4]. This mechanism is particularly valuable for creating amphiphilic block copolymers for pharmaceutical applications, where precise control over polymer architecture dictates self-assembly behavior and drug loading capacity [5].

Diagram 1: Anionic polymerization mechanism for this compound showing the sequential steps and critical reaction conditions required for successful polymerization.

Table 2: Anionic Initiators for this compound Polymerization

| Initiator | Solvent System | Temperature Range | Molecular Weight Control | Dispersity (Đ) | Functional Group Tolerance |

|---|---|---|---|---|---|

| n-BuLi | Hydrocarbons (hexane, cyclohexane) | -70°C to 25°C | Excellent | 1.05-1.15 | Low |

| Grignard Reagents | Ethers (THF, diethyl ether) | -30°C to 25°C | Good | 1.1-1.2 | Moderate |

| Sodium Naphthalenide | THF, DMSO | -70°C to 0°C | Excellent | 1.05-1.15 | Low |

| Lithium Diisopropylamide (LDA) | THF, hydrocarbons | -78°C to 0°C | Moderate | 1.2-1.4 | High |

Experimental Protocols

Free Radical Polymerization of this compound

Materials:

- This compound monomer (purified by distillation or recrystallization)

- Radical initiator (AIBN, recrystallized from ethanol)

- Anhydrous solvent (toluene, benzene, or 1,4-dioxane)

- Methanol (HPLC grade for precipitation)

- Nitrogen or argon gas (high purity)

Equipment:

- Round-bottom flask (25-100 mL) with magnetic stir bar

- Reflux condenser

- Heating mantle with temperature control

- Schlenk line or nitrogen/argon purge system

- Syringes and needles for anhydrous transfer

- Centrifuge and vacuum oven

Procedure:

Monomer Purification: Purify this compound by recrystallization from ethanol or distillation under reduced pressure (115°C at 18 Torr) [1]. Store under inert atmosphere.

Initiator Preparation: Recrystallize AIBN from ethanol and dry under vacuum. Prepare a stock solution in the reaction solvent at known concentration.

Reaction Setup:

- Charge a dried round-bottom flask with this compound (1.32 g, 10 mmol) and solvent (10 mL)

- Add AIBN (0.016 g, 0.1 mmol, 1 mol% relative to monomer)

- Attach reflux condenser and purge with inert gas for 20 minutes

Polymerization:

- Heat reaction to 60-70°C with constant stirring

- Monitor conversion by periodic sampling and NMR analysis

- Continue for 6-24 hours until desired conversion is achieved

Polymer Isolation:

- Cool reaction to room temperature

- Add dropwise to vigorously stirred methanol (10x volume)

- Collect precipitate by centrifugation or filtration

- Wash with fresh methanol and dry under vacuum at 40°C

Characterization:

- Analyze molecular weight by GPC against polystyrene standards

- Determine conversion by ¹H NMR spectroscopy

- Measure thermal properties by DSC and TGA

Expected Results: This protocol typically yields 60-90% conversion to poly(phenylvinyl ketone) with molecular weights of 5,000-20,000 g/mol and dispersity of 1.5-2.5 [2]. The polymer exhibits strong UV absorption with λₘₐₓ ~250-280 nm and undergoes photodegradation upon extended UV exposure [2].

Anionic Polymerization of this compound

Materials:

- This compound monomer (purified and stored over molecular sieves)

- Anionic initiator (n-BuLi solution in hexanes, titrated)

- Anhydrous, aprotic solvent (THF, distilled from sodium/benzophenone)

- Methanol (quenching agent)

- Hexanes (for precipitation)

Equipment:

- Schlenk flask with magnetic stir bar

- Schlenk line with high vacuum capability

- Liquid nitrogen or cold trap

- Syringes and cannulas for anhydrous transfer

- Rubber septa

- Centrifuge and vacuum oven

Procedure:

Apparatus Preparation:

- Dry all glassware in oven (120°C) overnight

- Assemble while hot and cool under vacuum

- Purge with inert gas before use

Solvent and Monomer Transfer:

- Transfer anhydrous THF (20 mL) to Schlenk flask via cannula

- Cool to -78°C using dry ice/acetone bath

- Add this compound (2.64 g, 20 mmol) in THF solution via syringe

Initiation and Polymerization:

- Slowly add n-BuLi (0.2 mL of 1.0 M solution in hexanes, 0.2 mmol)

- Observe color change indicating initiation

- Maintain temperature at -78°C for 1-2 hours

- Allow gradual warming to room temperature if desired

Chain Termination:

- Add methanol (1 mL) to quench the reaction

- Observe disappearance of color

Polymer Isolation:

- Concentrate solution under reduced pressure

- Precipitate into hexanes (10x volume)

- Collect polymer by centrifugation

- Redissolve in THF and reprecipitate for purification

- Dry under vacuum at room temperature

Characterization:

- Analyze by GPC for molecular weight and dispersity

- Confirm chain-end functionality by NMR and MALDI-TOF

- Assess thermal stability by TGA

Expected Results: This protocol typically yields >90% conversion to poly(phenylvinyl ketone) with controlled molecular weights (2,000-50,000 g/mol) and narrow dispersity (Đ < 1.2) [3] [2]. The living chain ends can be functionalized or used for block copolymer synthesis [4].

Diagram 2: General workflow for this compound polymerization showing critical steps that require strict control for successful polymer synthesis.

RAFT Polymerization for Controlled Architectures

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization provides enhanced control over this compound polymerization, enabling synthesis of well-defined polymers with complex architectures [2].

Materials:

- This compound monomer

- RAFT agent (trithiocarbonate derivatives)

- AIBN initiator

- Anhydrous 1,4-dioxane or DMSO

Procedure:

- Charge this compound (2.64 g, 20 mmol), RAFT agent (0.02-0.2 mmol), and AIBN (0.004-0.02 mmol) to a reaction vessel

- Add solvent to achieve 20-50% w/v monomer concentration

- Purge with inert gas and heat to 60-70°C for 6-24 hours

- Monitor conversion by NMR and molecular weight evolution by GPC

- Terminate by cooling and precipitate into methanol

- Isolate polymer and characterize

Expected Results: RAFT polymerization typically yields polymers with controlled molecular weights (2,000-40,000 g/mol) and narrow dispersity (Đ < 1.2) [2]. This method enables synthesis of block copolymers, star polymers, and other complex architectures while maintaining the photodegradable characteristics of poly(phenylvinyl ketone) segments [2].

Analytical Methods and Characterization Data

Molecular Weight and Structural Analysis

Table 3: Characterization Data for Poly(this compound) Synthesized by Different Methods

| Polymerization Method | Molecular Weight Range (g/mol) | Dispersity (Đ) | Conversion (%) | Key Structural Features |

|---|---|---|---|---|

| Free Radical (AIBN) | 5,000-20,000 | 1.5-2.5 | 60-90 | Random branching, moderate end-group control |

| Anionic (n-BuLi) | 2,000-50,000 | 1.05-1.20 | >90 | Linear chains, well-defined end groups |

| RAFT | 2,000-40,000 | 1.05-1.20 | 70-95 | Controlled architecture, thiocarbonylthio end groups |

| Thermal Self-polymerization | 1,000-4,000 | 2.0-3.0 | 50-70 | Broad MWD, irregular structure |

Photodegradation Properties

Poly(phenylvinyl ketone) derivatives undergo main-chain scission upon UV irradiation (λ = 254-365 nm) through Norrish type I and II mechanisms [2]. The degradation rate depends on molecular weight, tacticity, and presence of photosensitizers.

Quantitative Degradation Data:

- Molecular weight reduction: 50-90% after 2-24 hours of UV exposure

- Quantum yield for chain scission: Φ ~0.1-0.3 for phenyl vinyl ketone units

- Wavelength dependence: Maximum degradation at 250-300 nm

Pharmaceutical Applications

The photodegradable nature of poly(this compound) makes it particularly valuable for pharmaceutical applications [2]. Specific implementations include:

Stimuli-Responsive Drug Delivery: Block copolymers containing poly(phenylvinyl ketone) segments can self-assemble into micelles that disintegrate upon UV exposure, enabling triggered drug release [2]. For example, polystyrene-b-poly(phenyl vinyl ketone)-b-polyacrylic acid triblock copolymers form spherical micelles in water that completely disintegrate under UV irradiation due to photocleavage of the PVK block [2].

Nanoporous Materials Production: The predictable degradation profile enables creation of tailored nanoporous structures for controlled release matrices and tissue engineering scaffolds [2].

Imaging and Microfabrication: The photo-responsive nature allows patterning of polymeric structures for biosensing and diagnostic applications [2].

Troubleshooting and Optimization

Common Issues and Solutions:

- Low Molecular Weight: Increase monomer purity, reduce potential terminating impurities, optimize initiator concentration

- Broad Dispersity: Improve temperature control, ensure efficient mixing, consider living polymerization approaches

- Gel Formation: Reduce initiator concentration, avoid excessive temperatures, introduce chain transfer agents

- Colored Products: Minimize oxygen exposure, use higher purity monomers, avoid excessive heating

Scale-up Considerations:

- Maintain strict temperature control in larger reactors

- Ensure efficient inert gas purging of larger volumes

- Adapt precipitation and isolation procedures for larger batches

- Implement in-process monitoring for consistency

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. Novel Mesogenic Vinyl Ketone Monomers and Their Based ... [pmc.ncbi.nlm.nih.gov]

- 3. Reactions Polymerization [chemed.chem.purdue.edu]

- 4. Living Anionic Polymerization - an overview [sciencedirect.com]

- 5. Anionic Polymerization of an Amphiphilic Copolymer for ... [jove.com]

poly(phenylvinyl ketone) synthesis from acrylophenone

Introduction to Poly(Phenyl Vinyl Ketone)

Poly(phenyl vinyl ketone) (PPVK) is a photodegradable polymer that has garnered significant attention for its potential in creating smart materials. Its synthesis typically starts from the monomer phenyl vinyl ketone (PVK), which is also known as acrylophenone [1]. PPVK is highly valued for its photo-responsive nature, undergoing main-chain scission under UV light via a Norrish type II mechanism [2] [3]. This property makes it an excellent candidate for applications such as controlled release systems (e.g., for agrochemicals or drugs), the production of nanoporous materials, and for enabling surface modifications on demand [2] [3].

Synthesis Methods and Quantitative Data

The following table summarizes the key controlled radical polymerization methods for synthesizing PVK-based polymers, as identified in the current literature. The data shows that well-defined polymers with narrow molecular weight distributions can be achieved.

| Polymerization Method | Initiator/Catalyst System | Solvent | Temperature | Achieved Mn (kg·mol⁻¹) | Đ (Mw/Mn) | Key Features |

|---|---|---|---|---|---|---|

| PET-RAFT [4] | Eosin Y, visible light | Not Specified | Ambient | Up to 40 | < 1.2 | Controlled polymerization in air; scalable to multi-gram |

| Thermal RAFT [2] | VA-044 | Methanol/Water | 50 °C | 26.4 | 1.49 | Used in PISA for nanoparticles with various morphologies |

| RAFT (general) [3] | AIBN with Trithiocarbonate CTA | Various (e.g., bulk, solution) | 60-70 °C | 2 - 40 | < 1.2 | Good control over Mn and architecture |

The synthesis of the phenyl vinyl ketone (PVK) monomer itself can be achieved through a Mannich reaction involving acetophenone, formaldehyde, and an amine hydrochloride, followed by elimination [1].

Detailed Experimental Protocols

Protocol 1: PET-RAFT Polymerization of PVK using Visible Light [4]

This method offers a high degree of control under mild, visible light conditions.

- Objective: To synthesize well-defined PPVK with target molecular weights using a photoinduced electron transfer-RAFT process.

- Materials:

- Monomer: Phenyl vinyl ketone (PVK).

- RAFT Agent: A suitable trithiocarbonate (e.g., 2-(dodecylthiocarbonothioylthio)propionic acid).

- Photocatalyst: Eosin Y.

- Additive: Triethylamine (TEA), acting as a reducing agent to increase polymerization rate.

- Solvent: As determined by the researchers (specific solvent not detailed in the abstract).

- Light Source: Visible light source (wavelength appropriate for Eosin Y absorption).

- Procedure:

- In a reaction vial, combine PVK monomer, the RAFT agent, Eosin Y, and solvent.

- Add triethylamine to the mixture.

- Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen. The method is noted to be tolerant of air, but deoxygenation is standard practice.

- Seal the vial and expose it to visible light with constant stirring.

- Maintain the reaction at ambient temperature for a predetermined time.

- Terminate the polymerization by removing the light source and exposing the mixture to air.

- Purify the polymer by precipitating into a non-solvent (e.g., hexane or cold methanol) and isolate by filtration or centrifugation.

Protocol 2: Synthesis of PVK Nanoparticles via Polymerization-Induced Self-Assembly (PISA) [2]

This one-pot protocol allows for the direct creation of photodegradable nanoparticles with various morphologies.

- Objective: To fabricate spherical, worm-like, or vesicular PPVK nanoparticles in a single pot.

- Materials:

- Macro-CTA: Poly(2-hydroxypropyl methacrylamide) (PHPMA) with a trithiocarbonate end-group (Mn ~5,100 g/mol, Đ ~1.15).

- Monomer: Phenyl vinyl ketone (PVK).

- Initiator: VA-044.

- Solvent: Mixture of methanol and water (e.g., 50:50, 60:40, or 75:25 v/v).

- Procedure:

- Synthesize the PHPMA macro-CTA via RAFT polymerization of HPMA in methanol at 50 °C [2].

- For the PISA process, chain-extend the PHPMA macro-CTA with PVK monomer in a methanol/water mixture.

- Add VA-044 initiator.

- Allow the polymerization to proceed at 50 °C for about 20 hours, achieving >95% monomer conversion.

- The self-assembled nanoparticles form directly in the reaction mixture. Morphology can be tuned by varying the solvent composition and total solid concentration (e.g., 10-30 w/w%) [2].

- Morphology should be confirmed by techniques such as Transmission Electron Microscopy (TEM).

The workflow for this PISA process and the subsequent photodegradation is outlined below.

Application Notes for Researchers

- Morphology-Dependent Degradation: A key finding from recent PISA studies is that the degradation behavior of PVK nanoparticles is morphology-dependent. While spherical and vesicular particles largely retain their shape for several hours despite chain scission, worm-like nanoparticles undergo a rapid morphological transition to spheres within minutes of UV exposure [2]. This must be considered when designing release profiles.

- Surface Property Tuning: The surface properties (wettability) of coatings made from PVK nanoparticles can be tailored by UV degradation. Contact angle measurements have shown that both the initial morphology and the extent of degradation impact the final surface properties [2].

- Handling and Storage: Due to the high photoreactivity of PVK-based polymers, all processing and storage should be conducted in conditions that minimize exposure to ambient UV light (e.g., using amber glassware or working under yellow/red safe lights) to prevent unintended degradation before application.

- Characterization: Essential characterization techniques for these systems include:

- Gel Permeation Chromatography (GPC): To monitor molecular weight changes before and after degradation.

- Transmission Electron Microscopy (TEM): To confirm nanoparticle morphology.

- UV-Vis Spectroscopy: To track the degradation kinetics.

- NMR Spectroscopy: To confirm polymer structure and block formation.

References

Acrylophenone: Chemical Profile & Synthesis

Table 1: Basic Chemical Properties of Acrylophenone [1] [2]

| Property | Value / Description |

|---|---|

| CAS Number | 768-03-6 |

| IUPAC Name | 1-phenylprop-2-en-1-one |

| Molecular Formula | C₉H₈O |

| Molecular Weight | 132.16 g/mol |

| Structure | C=CC(=O)C₁=CC=CC=C₁ |

| Common Synonyms | Phenyl vinyl ketone; 3-Oxo-3-phenylpropene |

| Boiling Point | 115 °C at 18 Torr [2] |

| Density | 0.996 g/cm³ [2] |

| Solubility | Soluble in DMSO [1] |

Primary Application: this compound is a versatile α,β-unsaturated ketone. Its vinyl group readily undergoes polymerization, while the carbonyl group is reactive toward nucleophiles [1]. This dual functionality makes it a valuable building block for functionalized polymers and fine chemicals [1].

Synthesis Protocols

The most common and industrially relevant synthesis method is the Mannich Reaction.

Protocol 1: Synthesis via Mannich Reaction [1]

This one-pot, two-step synthesis involves first forming a Mannich base, which then undergoes elimination.

Reaction Mechanism: The synthesis proceeds via a classic Mannich reaction followed by an elimination step [1].

Diagram 1: Two-step synthesis of this compound from a Mannich base.

Procedure:

- In a round-bottom flask, combine acetophenone, formaldehyde (often as paraformaldehyde), and an amine hydrochloride (e.g., 2,2,2-trifluoroethylamine hydrochloride) in a suitable solvent [1].

- Reflux the mixture with stirring. Traditional heating methods may require several hours to overnight [1].

- For significantly improved efficiency, microwave irradiation can be employed to achieve complete conversion in approximately 10 minutes [1].

- The resulting Mannich base intermediate undergoes in-situ or subsequent acid-catalyzed elimination to yield this compound.

Yield & Optimization: Yields are good to high. The microwave-assisted method provides a dramatic improvement in reaction time (10 minutes) and can yield products like trifluoroethyl-derived secondary amines in about 71.4% [1].

Protocol 2: Alternative Synthesis via Acryloyl Chloride [1] This method uses a Friedel-Crafts acylation approach.

- Reaction: React benzene with acryloyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

- Conditions: The reaction is typically carried out in dichloromethane (DCM) at low temperatures (e.g., 0°C) to control regioselectivity and prevent polymerization [1].

Application in Resin Manufacturing & Material Science

This compound's primary application in resin manufacturing is as a comonomer and cross-linking agent. Its vinyl group allows it to be incorporated into polymer chains, while the carbonyl group offers a site for post-polymerization modification or contributes to the material's properties [1] [2].

Application Note: Enhancing Denture Base Resin Performance A key application is the copolymerization of methyl methacrylate (MMA) with cycloaliphatic comonomers like tricyclodecane dimethanol diacrylate (TCDDMDA) to form P(MMA-co-TCDDMDA) [3]. Research shows this novel copolymer significantly improves mechanical properties, biocompatibility, and color stability compared to conventional PMMA [3].

Table 2: Color Stability (ΔE) of Denture Base Copolymers after 56 Days in Food Colorants [3]

| Comonomer Concentration | Erythrosine | Tartrazine | Sunset Yellow |

|---|---|---|---|

| 0% (Control P(MMA)) | Highest ΔE | Lowest ΔE | Highest ΔE |

| 10% TCDDMDA | Intermediate ΔE | Intermediate ΔE | Intermediate ΔE |

| 20% TCDDMDA | Lowest ΔE | Lowest ΔE | Lowest ΔE |

Notes on Results:

- ΔE > 3.3 is considered visually perceptible and clinically unacceptable. The control group (0% comonomer) often exceeded this threshold [3].

- The improved color stability is attributed to the cycloaliphatic comonomer's structure, which may reduce water sorption—a key precursor to pigment absorption—compared to more hydrophilic cross-linkers like EGDMA [3].

- The type of colorant also significantly influences discoloration, with sunset yellow causing the most pronounced effect [3].

The workflow for creating and testing such a copolymer is as follows:

Diagram 2: Workflow for evaluating comonomer effects on denture base resin color stability.

Pharmaceutical & Biological Applications

Beyond material science, this compound is a key precursor in medicinal chemistry. Its α,β-unsaturated carbonyl moiety is a potent Michael acceptor, making it reactive towards biological nucleophiles like thiol groups in proteins [1].

Application Note: Synthesis of Cytotoxic Agents [4]

- Synthesis: this compound derivatives have been synthesized by incorporating an N-methylpiperazine group via the Mannich reaction, creating compounds known as Mannich bases [4].

- Biological Evaluation: These compounds demonstrated cytotoxic effects against a panel of human oral cancer cell lines (e.g., Ca9-22, HSC-2, HSC-3, HSC-4) [4].

- Lead Compound: A derivative with a methyl substituent on the phenyl ring (TA2) was identified as a promising lead compound for further development based on its potency and selectivity profile [4].

Handling and Safety

Intended Use: this compound is intended for research purposes and is not designed for human therapeutic or veterinary use [1]. Its reactivity with biological nucleophiles suggests potential toxicity.

Storage: Store in a dry, dark place. For short-term storage (days to weeks), keep at 0 - 4 °C. For long-term storage (months to years), keep at -20 °C [1].

Summary

This compound is a synthetically accessible and highly useful comonomer. Its application in P(MMA-co-TCDDMDA) for denture bases highlights its real-world impact in creating more durable and aesthetically stable materials [3]. Furthermore, its role as a core structure in cytotoxic molecules underscores its broader potential in pharmaceutical development [4].

References

Michael addition reactions with acrylophenone

Fundamental Reaction Overview

Michael addition is the 1,4-conjugate addition of a resonance-stabilized carbanion to an activated alkene [1]. Acrylophenone, an α,β-unsaturated ketone, acts as the Michael acceptor due to its electron-withdrawing carbonyl group conjugated to a carbon-carbon double bond [2].

Experimental Protocol: Asymmetric Michael Addition

This protocol describes an asymmetric Michael addition of acetophenone-derived enolate to this compound, inspired by organocatalytic methodologies [3].

Materials

- This compound derivative (e.g., (E)-4-phenylbut-3-en-2-one)

- Michael Donor: Acetophenone

- Organocatalyst: Jørgensen-Hayashi-type catalyst (e.g., diphenylprolinol silyl ether)

- Base: Lithium acetate

- Solvent: Anhydrous methanol

- Work-up: Saturated aqueous NH₄Cl solution, ethyl acetate, brine, anhydrous MgSO₄

Procedure

- Reaction Setup: In a flame-dried round-bottom flask under inert atmosphere (N₂ or Ar), combine the Jørgensen-Hayashi catalyst (0.2 equiv, 20 mol%) and anhydrous methanol (0.1 M relative to this compound).

- Iminium Formation: Add this compound (1.0 equiv) to the solution and stir for 15-30 minutes at room temperature to pre-form the chiral iminium ion intermediate.

- Nucleophile Preparation: In a separate vial, pre-mix acetophenone (1.5-2.0 equiv) and lithium acetate (0.3 equiv) in anhydrous methanol.

- Michael Addition: Add the nucleophile mixture dropwise to the reaction flask containing the activated this compound. Stir the reaction mixture at room temperature and monitor by TLC until this compound is fully consumed (typically 12-24 hours).

- Reaction Quenching: Once complete, carefully add saturated aqueous NH₄Cl solution (10 mL per 100 mL reaction volume) with stirring.

- Product Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 × 20 mL). Combine the organic layers and wash with brine (1 × 20 mL).

- Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

- Purification: Purify the crude residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired δ-keto aldehyde or derivative.

- Analysis: Characterize the product using ¹H/¹³C NMR, IR spectroscopy, and chiral HPLC to determine enantiomeric excess (typically >95% ee achievable) [3].

Analytical Characterization

| Analysis Method | Purpose | Key Characteristics |

|---|---|---|

| TLC | Reaction monitoring | Compare starting material vs. product Rf values |

| NMR Spectroscopy | Structural confirmation | Loss of this compound β-proton vinyl signal (~6.5-7.0 ppm); appearance of new α-proton multiplet (~2.5-3.5 ppm) |

| Chiral HPLC/GC | Enantiomeric excess | Determine ee using chiral stationary phases |

| IR Spectroscopy | Functional group tracking | Carbonyl stretch retention with alkene band diminishment |

| HRMS | Mass confirmation | Verify molecular formula of adduct |

Pharmaceutical Applications

Michael adducts serve as key intermediates for synthesizing biologically active molecules and pharmaceuticals [4]. The versatility of these compounds enables access to diverse therapeutic scaffolds.

Critical Parameters & Troubleshooting

| Parameter | Importance | Optimization Tips |

|---|---|---|

| Moisture Exclusion | Critical for enolate stability | Use anhydrous solvents; conduct reactions under inert atmosphere |

| Catalyst Loading | Impacts rate and enantioselectivity | Typically 10-20 mol%; optimize for specific substrate |

| Base Selection | Affects enolate formation and reactivity | Consider pKₐ matching; lithium salts often beneficial for chelation |

| Reaction Monitoring | Prevents over-addition or decomposition | Use TLC and HPLC; stop at complete this compound consumption |

| Temperature Control | Maintains stereoselectivity | Room temperature typically optimal for organocatalysis |

References

- 1. Michael Addition [organic-chemistry.org]

- 2. The Michael Addition Reaction and Conjugate Addition [masterorganicchemistry.com]

- 3. Asymmetric Direct Michael Addition of Acetophenone to α,β ... [organic-chemistry.org]

- 4. Synthesis of Michael Adducts as Key Building Blocks for ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Photochemical Behavior and Synthesis of Δ¹-Pyrrolines Using Acrylophenone

Introduction to Acrylophenone Photochemistry

This compound serves as a versatile photochemical building block in synthetic organic chemistry, particularly for constructing nitrogen-containing heterocycles. Its structure, featuring an α,β-unsaturated carbonyl system, allows it to participate in various light-mediated transformations. Recent advances have demonstrated its utility in visible-light photocatalysis under continuous flow conditions, enabling efficient synthesis of biologically relevant Δ¹-pyrroline scaffolds with improved efficiency and selectivity compared to traditional thermal methods [1]. These five-membered N-heterocycles are privileged structures in medicinal chemistry, found in numerous natural products and pharmaceuticals, including the alkaloid myosmine and the amino acid pyrrolysine [1]. The photochemical approach to these valuable compounds represents a significant advancement in sustainable synthetic methodology, reducing reaction times, improving energy efficiency, and minimizing waste formation.

Photochemical Synthesis of Δ¹-Pyrrolines

Mechanism and Reaction Pathways

The photochemical transformation of acrylophenones into Δ¹-pyrrolines proceeds through a formal (3+2)-cycloaddition with 2H-azirines, initiated by visible light photocatalysis. The mechanism involves a complex sequence of energy and electron transfer steps that ultimately lead to ring expansion and formation of the pyrroline core structure [1].

Table 1: Key Photophysical Properties of this compound in Cycloaddition Reactions

| Property | Description | Experimental Evidence |

|---|---|---|

| Reaction Type | Formal (3+2)-cycloaddition | Characterization of regioisomers via NMR and X-ray crystallography [1] |

| Activation Mode | Visible light photocatalysis | Reaction proceeds only under 440 nm LED irradiation [1] |

| Key Intermediate | Excited triplet state of photocatalyst | Quenching studies and catalyst optimization [1] |

| Stereochemical Outcome | Mixture of cis/trans diastereomers | Diastereomeric ratios up to 69:31 achieved [1] |

The reaction mechanism begins with photoexcitation of the photocatalyst, which subsequently engages in energy or electron transfer with the reaction components, leading to ring opening of the 2H-azirine and subsequent addition across the this compound's electron-deficient double bond. The process culminates in cyclization to form the Δ¹-pyrroline product, with the specific diastereomeric ratio dependent on the substituents present on both reaction partners [1].

Figure 1: Photocatalytic Mechanism of Δ¹-Pyrroline Formation. The diagram illustrates the key steps in the visible-light-mediated formal (3+2)-cycloaddition between acrylophenones and 2H-azirines, including photoexcitation, electron transfer, and cyclization stages [1].

Experimental Protocol: Continuous Flow Synthesis of Δ¹-Pyrrolines

Protocol Objective: To provide a detailed procedure for the synthesis of trisubstituted Δ¹-pyrrolines via visible-light-promoted formal (3+2)-cycloaddition of this compound with 2H-azirines under continuous flow conditions [1].

Materials and Equipment:

- This compound derivative (0.15 mmol)

- 2,3-Diphenyl-2H-azirine (0.225 mmol, 1.5 equiv.)

- Photocatalyst: 9-Mesityl-10-methylacridinium tetrafluoroborate (7 mol%)

- Solvent: 1,2-Dichloroethane (anhydrous)

- Continuous flow reactor with 1.5 mL sample loop

- Light source: 440 nm blue LED (40 W)

- Syringe pumps for reagent delivery

- Collection vessel

- Chromatography equipment for purification

Step-by-Step Procedure:

Solution Preparation: Dissolve this compound derivative (0.15 mmol), 2H-azirine (0.225 mmol), and photocatalyst (7 mol%) in 1.5 mL of anhydrous 1,2-dichloroethane. Ensure complete dissolution by stirring or brief sonication.

Reactor Setup: Assemble the continuous flow reactor according to manufacturer instructions. Connect the syringe pumps and ensure the blue LED light source is properly positioned to illuminate the entire reaction loop.

Reaction Execution: Load the reaction solution into the sample loop (1.5 mL). Initiate flow through the reactor with a residence time of 30 minutes at ambient temperature.

Process Monitoring: Monitor reaction progress by TLC analysis of aliquots collected from the outlet stream. For slower-reacting substrates (e.g., acrylates), extend residence time to 40 minutes to improve conversion.

Product Isolation: After complete residence time, collect the reaction mixture and concentrate under reduced pressure using a rotary evaporator.

Purification: Purify the crude product by flash column chromatography on silica gel using hexane/ethyl acetate gradient elution to separate diastereomers and isolate the pure Δ¹-pyrroline product.

Characterization: Characterize products by ( ^1 \text{H} ) NMR, ( ^{13}\text{C} ) NMR, and HRMS. Determine diastereomeric ratio by ( ^1 \text{H} ) NMR analysis or chiral HPLC. Confirm stereochemistry by single-crystal X-ray diffraction where possible [1].

Technical Notes:

- Control experiments confirm no reaction occurs without photocatalyst or light exposure

- For substrates with poor solubility, alternative solvents (MeCN, 2-MeTHF) may be used despite potentially lower yields

- Scale-up is achievable by increasing sample loop volume to 10 mL and operating for 4 hours while maintaining 30-minute residence time

- Diastereomers can typically be separated by careful column chromatography, with trans-isomer generally less polar than cis-isomer [1]

Substrate Scope and Reaction Optimization

This compound Substrate Variability

The continuous flow photochemical protocol demonstrates considerable versatility across a range of this compound derivatives. Electron-withdrawing and electron-donating substituents on the phenyl ring are generally well-tolerated, with variations in yield and diastereoselectivity observed depending on the specific substitution pattern.

Table 2: Substrate Scope and Performance of this compound Derivatives

| This compound Substituent | Product Yield (%) | Diastereomeric Ratio (trans:cis) | Notes |

|---|---|---|---|

| 4-NO₂ | 91 | 58:42 | Highest yielding electron-withdrawing group [1] |

| 4-CH₃ | 65 | 61:39 | Moderate yield with electron-donating group [1] |

| 4-OCH₃ | 70 | 61:39 | Standard condition reference [1] |

| 2-Naphthyl | 52 | 67:33 | Extended aromatic system [1] |

| 3,4-Methylenedioxy | 42 | 63:37 | Fused heterocyclic substituent [1] |

| Heteroaromatic | 80-83 | 50:50 to 56:44 | Excellent yields with heterocycles [1] |

| 3-NHBoc | 93 | 56:44 | Highest yielding substrate [1] |

| Methyl vinyl ketone | 53 | 50:50 | Aliphatic variant [1] |

Optimization Data and Parameters

Extensive reaction optimization has revealed the critical importance of photocatalyst selection, solvent system, and reactant stoichiometry for achieving high yields and selectivity in the transformation.

Table 3: Reaction Optimization Parameters and Outcomes

| Variation from Standard Conditions | Yield (%) | Diastereomeric Ratio (trans:cis) | Conclusion |

|---|---|---|---|

| Standard conditions | 70 | 61:39 | Optimal baseline [1] |

| No photocatalyst | Trace | - | Photocatalyst essential [1] |

| No light irradiation | No reaction | - | Light required for activation [1] |

| 2-MeTHF as solvent | 45 | 69:31 | Greener solvent, lower yield [1] |

| MeCN as solvent | 65 | 47:53 | Similar yield, reversed selectivity [1] |

| TPT as photocatalyst | Trace | - | Ineffective photocatalyst [1] |

| 4-CzIPN as photocatalyst | No reaction | - | Ineffective photocatalyst [1] |

| Reduced catalyst (5 mol%) | 53 | 63:37 | Lower yield with less catalyst [1] |

| Reduced 2H-azirine (1.2 equiv.) | 54 | 59:41 | Lower yield with less azirine [1] |

Applications and Advanced Transformations

Synthesis of Tetrasubstituted Pyrroles

The photochemical methodology can be extended to synthesize more complex tetrasubstituted pyrroles through a sequential cycloaddition-oxidation process. When chalcones are employed as starting materials instead of simple acrylophenones, the initially formed Δ¹-pyrrolines undergo subsequent oxidation to yield fully aromatic pyrrole systems [1]. This one-pot transformation demonstrates the versatility of the photochemical approach and provides access to more complex heteroaromatic systems prevalent in pharmaceutical compounds and functional materials.

Key Advancement: Using chalcone 4a with 2H-azirine 2a under standard continuous flow conditions produces the corresponding Δ¹-pyrroline 3aa in 82% yield with 73:27 d.r., which can then be oxidized to the tetrasubstituted pyrrole [1]. This expansion of substrate scope significantly enhances the synthetic utility of the methodology.

Scale-Up and Industrial Considerations

The continuous flow approach addresses one of the most significant challenges in photochemistry - scalability. Traditional batch photochemical reactions often suffer from limited light penetration and inefficient mixing when scaled to production volumes. The continuous flow methodology effectively overcomes these limitations [1].

Scale-Up Protocol:

- Increase sample loop volume from 1.5 mL to 10 mL

- Maintain residence time of 30 minutes

- Operate for extended period (4 hours) to accumulate product

- Demonstrated with compound 3s, providing 66% yield with maintained diastereoselectivity (40:60 d.r.) [1]

This scalable approach makes the technology attractive for industrial applications where gram-scale production of pyrroline intermediates may be required for drug discovery and development programs.

Analytical Methods and Characterization

Structural Confirmation Techniques

Comprehensive characterization of photochemical products is essential for verifying reaction outcomes and stereochemical assignment. The following analytical techniques have been successfully employed:

- X-ray Crystallography: Unambiguous confirmation of stereochemistry for both cis and trans diastereomers of multiple compounds [1]

- ( ^1 \text{H} ) NMR Spectroscopy: Determination of diastereomeric ratios through comparative signal integration [1]

- HRMS: Verification of molecular formula and reaction pathway [1]

- Chromatographic Separation: Isolation of pure diastereomers using flash column chromatography [1]

Troubleshooting and Technical Notes

- Incomplete Conversion: For challenging substrates (particularly acrylates), extend residence time to 40 minutes and ensure fresh photocatalyst is used [1]

- Solubility Issues: If precipitation occurs during the reaction, consider alternative solvent systems (MeCN, 2-MeTHF) despite potentially lower yields [1]

- Diastereomer Separation: The trans-isomer consistently elutes before the cis-isomer in normal phase chromatography [1]

- Epimerization Attempts: Acid- or base-catalyzed epimerization of pure diastereomers typically leads to degradation rather than interconversion [1]

Conclusion

The photochemical behavior of acrylophenones in visible-light-mediated formal (3+2)-cycloadditions with 2H-azirines represents a powerful methodology for synthesizing biologically relevant Δ¹-pyrrolines. The continuous flow approach enables rapid reaction times (30 minutes), excellent yields (up to 93%), and manageable diastereoselectivity (up to 69:31 d.r.) while facilitating scale-up for potential industrial applications. The protocol's versatility across a broad range of this compound derivatives and 2H-azirines, combined with its extension to tetrasubstituted pyrrole synthesis, makes it a valuable addition to the synthetic chemist's toolkit for preparing pharmaceutically important heterocyclic scaffolds.

References

Comprehensive Application Notes and Protocols: Photochemistry of 3-Azido-Acrylophenones Using Matrix Isolation

Introduction to Azide Photochemistry and Matrix Isolation

Organic azides represent a versatile class of energy-rich compounds that have garnered significant interest in synthetic chemistry, materials science, and drug discovery due to their diverse reactivity patterns. The azido moiety (-N₃) can be activated through thermal or photochemical stimulation, leading to the release of nitrogen gas and the formation of reactive intermediates such as nitrenes, which can subsequently undergo various transformations including cyclization, insertion, and rearrangement reactions. [1] Among azide derivatives, 3-azido-acrylophenones have emerged as particularly valuable substrates for studying fundamental photochemical processes and developing novel synthetic methodologies.

The matrix isolation technique has proven invaluable for investigating the photochemistry of reactive compounds like 3-azido-acrylophenones. This method involves trapping molecules in an inert, cryogenic environment (typically argon or xenon matrices at temperatures below 20 K), which suppresses molecular diffusion and prevents bimolecular reactions. This confinement allows for the stabilization and spectroscopic characterization of short-lived reaction intermediates that would be inaccessible under conventional conditions. [1] The photochemical behavior of 3-azido-acrylophenones is complex, often proceeding through multiple competing pathways that can be meticulously mapped using this approach.

Experimental Protocols

Matrix Isolation Apparatus Setup

Table: Matrix Isolation System Components and Specifications

| Component | Specification | Purpose |

|---|---|---|

| Vacuum System | High vacuum chamber (pressure < 10⁻⁶ mbar) | Prevent matrix contamination and heat transfer |

| Cryostat | Closed-cycle helium cryostat | Maintain temperatures of 3-20 K during experiments |

| Deposition System | Precision needle valve and heated inlet | Control matrix gas:sample ratio (typically 1000:1) |

| Substrate | CsI or KBr windows | IR-transparent substrate for matrix deposition |

| Temperature Controller | Digital controller with thermocouple | Precisely regulate and monitor matrix temperature |

The matrix isolation apparatus requires careful assembly and calibration to ensure reproducible results. The cryogenic cooling system must achieve and maintain temperatures between 3-20 K throughout the experiment, which is typically accomplished using a closed-cycle helium cryostat. [1] The vacuum system should maintain pressures below 10⁻⁶ mbar to prevent contamination of the matrix and minimize heat transfer to the cold substrate. For deposition, the compound of interest is typically vaporized at controlled temperatures (50-100°C for most 3-azido-acrylophenones) and co-deposited with a large excess of matrix gas (argon or xenon) onto the cold substrate. The matrix gas-to-sample ratio is critical and typically ranges from 500:1 to 2000:1, optimized to ensure isolation of individual molecules while maintaining adequate spectroscopic signals.

Synthesis of (Z)-3-Azido-3-methoxycarbonyl-2-chloro-acrylophenone (MACBP)

- Reagents Required: 2-(Triphenylphosphoranylidene)acetophenone, triethylamine, dry toluene, appropriate acid chloride, azidotrimethylsilane, methanol

- Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, Schlenk line for inert atmosphere, separatory funnel, rotary evaporator, chromatography equipment

Step 1: Preparation of methyl 2,4-dioxo-4-phenyl-3-triphenylphosphoranylidenebutanoate Under inert atmosphere, add 2-(triphenylphosphoranylidene)acetophenone (1.0 equiv) to a solution of triethylamine in dry toluene. Treat the mixture with the appropriate acid chloride (1.1 equiv) dropwise with stirring at 0°C. Warm the reaction mixture to room temperature and stir for 12 hours. Monitor reaction progress by TLC. After completion, concentrate under reduced pressure and purify the resulting ylide by recrystallization. [1]

Step 2: Azidation reaction Add the purified ylide (1.0 equiv) to a solution of azidotrimethylsilane (1.5 equiv) in dry methanol. Stir the reaction mixture at room temperature for 6-8 hours. Concentrate the reaction mixture under reduced pressure and purify the crude product by flash chromatography using hexane/ethyl acetate (4:1) as eluent. The product, MACBP, is obtained as a crystalline solid. Characterization: The structure of the bromo derivative was established as Z configuration using X-ray crystallography, bearing the azide and benzoyl groups trans to each other. [1]

Photolysis Experiments in Cryogenic Matrices

Table: Photolysis Parameters for Matrix Isolation Studies

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Light Source | High-pressure mercury lamp | UV pen lamp | LED source |

| Wavelength | λ > 235 nm | λ = 254 nm | λ = 285 nm |

| Filter System | Long-pass filter | Band-pass filter | Monochromator |

| Irradiation Time | 30-120 minutes | 5-30 minutes | 15-60 minutes |

| Matrix Temperature | 13 K | 13 K | 13 K |

Procedure for in situ photolysis: After deposition of the matrix, acquire a reference IR spectrum to characterize the starting material. Irradiate the matrix using a selected UV light source through an appropriate filter system. For MACBP, irradiation at λ > 235 nm has been shown to efficiently initiate photochemistry. [1] Monitor the reaction progress by acquiring IR spectra at regular intervals (e.g., every 5-15 minutes of irradiation). Continue irradiation until no significant further changes are observed in the IR spectrum, indicating completion of the primary photochemical processes. For sequential irradiation studies, begin with longer wavelengths and progressively shift to shorter wavelengths to isolate different reaction pathways.

Spectroscopic Characterization Methods

Infrared Spectroscopy: FTIR spectroscopy is the primary analytical method for monitoring photochemical transformations in matrices. Spectra should be collected with high resolution (1 cm⁻¹ or better) over the range of 4000-400 cm⁻¹. The low temperature of the matrix results in sharp absorption bands with minimal broadening, allowing for excellent differentiation of closely related species. [1] Difference spectroscopy (subtracting the initial spectrum from subsequent spectra) can highlight subtle changes and facilitate identification of new absorption features.

UV-Vis Spectroscopy: While less commonly employed in matrix isolation due to technical challenges, UV-Vis spectroscopy can provide complementary information, particularly for species with characteristic chromophores. For azido compounds and their photoproducts, spectra are typically acquired in the 200-500 nm range. [2] [3] When using UV-Vis spectroscopy, careful consideration must be given to potential photodegradation during measurement, which can be mitigated by using rapid scan times and minimal light exposure.

Photochemical Pathways and Mechanisms

Primary Photochemical Processes

The photochemistry of 3-azido-acrylophenones proceeds through competing pathways that can be selectively accessed by varying the experimental conditions. For MACBP, the primary photochemical event involves cleavage of the N₃ moiety with release of nitrogen gas, generating reactive intermediates that undergo subsequent transformations. [1] The matrix isolation technique has been instrumental in elucidating these pathways by allowing for the characterization of unstable intermediates that would be transient under conventional conditions.

Diagram 1: Photochemical pathways of MACBP under matrix isolation conditions

The diagram illustrates the two primary photochemical pathways observed for MACBP under matrix isolation conditions. Pathway A leads to the formation of the 2H-azirine intermediate through a concerted rearrangement, which subsequently undergoes photochemical ring opening to generate a nitrile ylide. This nitrile ylide then undergoes ring expansion to yield the final oxazole product (MCPOC). [1] Pathway B proceeds through a Curtius-type concerted rearrangement to directly form the ketenimine product (CBMK) without the involvement of discrete nitrene intermediates. Notably, the pathway involving formation of a vinyl nitrene intermediate (which would be expected to yield an isoxazole product) was not observed, supporting the concerted nature of the rearrangements. [1]

Intermediate Characterization and Identification

The characterization of reactive intermediates is crucial for elucidating photochemical mechanisms. For MACBP, the 2H-azirine intermediate (MBCAC) exhibits distinctive IR absorption bands that can be identified through comparison with DFT calculations. The nitrile ylide intermediate displays characteristic CN stretching vibrations and C-H bending modes that are clearly distinguishable from both starting material and final products. [1] The absence of spectroscopic signatures consistent with vinyl nitrene intermediates provides important mechanistic evidence, suggesting that the formation of oxazole and ketenimine products does not proceed through free nitrene species under matrix isolation conditions.

The application of DFT calculations at the B3LYP/6-311++G(d,p) level is essential for supporting the experimental IR assignments. [1] [4] Theoretical calculations provide harmonic vibrational frequencies and intensities that, when properly scaled (typically by a factor of 0.9613), show excellent agreement with experimental matrix isolation spectra. [2] [3] This combined experimental and computational approach allows for confident identification of multiple species present in the matrix during the photolysis process.

Spectroscopic Data and Analysis

IR Spectral Signatures of Key Species

Table: Experimental IR Absorption Bands for MACBP and Photoproducts

| Compound | Characteristic IR Bands (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| MACBP (Starting Material) | 2144, 2115, 1611, 1608, 1598, 1581, 1577, 1448, 1415, 1404, 1314, 1240, 1127, 1031, 948, 915, 757, 746 | Azide asymmetric stretch, C=O stretch, C=C stretch | [1] |

| 2H-Azirine Intermediate | 1752, 1720, 1602, 1585, 1565, 1550, 1495, 1480, 1455, 1440, 1425, 1405, 1390, 1375, 1360, 1345, 1330, 1315 | C=N stretch, ester C=O, carbonyl stretch | [1] |

| Oxazole Product (MCPOC) | 2218, 1624, 1573, 1527, 1487, 1450, 964, 829, 764, 753, 696, 668 | C≡N stretch, C=N stretch, C-O-C stretch | [1] |

| Ketenimine Product (CBMK) | 2105, 1725, 1600, 1580, 1560, 1545, 1520, 1500, 1485, 1470, 1455, 1440, 1425, 1410, 1395, 1380 | N=C=O asymmetric stretch, C=O stretch | [1] |

The IR spectral data provide unambiguous identification of the starting material and photogenerated species throughout the transformation. The disappearance of azide bands at 2144 and 2115 cm⁻¹ indicates complete consumption of the starting material, while the appearance of new characteristic bands serves to identify the photoproducts. [1] For the oxazole product, the sharp band at 2218 cm⁻¹ is particularly diagnostic, corresponding to the C≡N stretch. The ketenimine product displays a characteristic N=C=O asymmetric stretch at approximately 2105 cm⁻¹, clearly distinguishable from the azide stretches of the starting material.

UV-Vis Spectroscopic Monitoring

While IR spectroscopy is the primary method for monitoring matrix isolation experiments, UV-Vis spectroscopy provides complementary information, particularly for species with extended conjugation. For nitrosoalkene species generated from related azido compounds, a broad absorption band with λmax at ~360 nm with a tail extending to 470 nm has been reported. [2] [3] Time-dependent density functional theory (TD-DFT) calculations can support the assignment of UV-Vis spectra, though the level of theory and solvation models must be carefully selected to achieve reasonable agreement with experimental observations. [3]

Applications in Synthetic Chemistry and Drug Development

The photochemical transformations of 3-azido-acrylophenones have significant implications for synthetic methodology and the development of pharmacologically active compounds. The efficient conversion to oxazole derivatives under mild conditions provides valuable access to this important heterocyclic scaffold, which is prevalent in medicinal chemistry and drug discovery. [1] Oxazoles exhibit diverse biological activities and are considered privileged structures in drug design due to their metabolic stability and hydrogen-bonding capabilities.

The matrix isolation technique enables detailed mechanistic understanding that can be translated to solution-phase synthesis. By identifying the key intermediates and mapping the competing pathways, synthetic protocols can be optimized to favor desired products and minimize byproduct formation. The discovery that 3-azido-acrylophenones preferentially form oxazoles rather than the isomeric isoxazoles provides valuable strategic guidance for synthetic planning. [1]

Furthermore, the photochemical behavior of organic azides has important applications in photoaffinity labeling for biological target identification. [5] [6] When incorporated into bioactive molecules, azido groups can be photochemically activated to generate reactive species that form covalent bonds with proximal biomacromolecules, enabling the mapping of interaction sites and the identification of molecular targets. The insights gained from fundamental studies of azide photochemistry directly inform the design and implementation of these chemical biology tools.

Troubleshooting and Technical Considerations

- Matrix Quality Issues: If IR spectra show broad bands or evidence of aggregation, increase the matrix gas-to-sample ratio (up to 2000:1) and ensure slower deposition rates. High-quality matrices should yield sharp, well-resolved IR absorption bands.

- Incomplete Photoconversion: If starting material persists after extended irradiation, consider using a more powerful light source or shorter wavelength irradiation. Verify that filters are not blocking the appropriate wavelength range for activation.